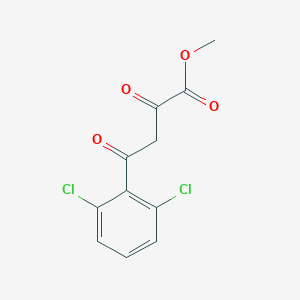

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the phenyl ring and the four-carbon chain .Chemical Reactions Analysis

This compound would likely undergo a variety of chemical reactions, depending on the conditions and reagents present. For example, the phenyl ring might undergo electrophilic aromatic substitution, while the carbonyl groups in the 2,4-dioxobutanoate group might undergo nucleophilic addition .Aplicaciones Científicas De Investigación

Molecular Docking and Vibrational Studies

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate has been studied for its vibrational, structural, electronic, and optical properties. These studies use both experimental spectroscopy and theoretical calculations to understand the molecule's stability and reactivity. The compound shows potential as a nonlinear optical material and has been analyzed for biological activities through molecular docking studies, indicating its significance in both material science and pharmacology (Vanasundari, Balachandran, Kavimani & Narayana, 2018).Electrochemical Oxidation for Hydrogen Production

Research on the electrochemical oxidation of derivatives of this compound, specifically in aqueous solutions, has shown potential applications in hydrogen production. This involves the degradation of organic compounds like Methyl Red and herbicides, indicating its relevance in environmental chemistry and sustainable energy production (Santos et al., 2020).Photocatalytic Water Treatment

The compound has been implicated in studies exploring the photocatalytic removal of water pollutants, like trichlorophenol, using commercial powders. This suggests its indirect involvement in environmental remediation technologies, especially in water treatment processes (Gaya, Abdullah, Hussein & Zainal, 2010).Role in Biosynthesis Processes

In biochemistry, derivatives of this compound, such as 4-methylthio-2-oxobutanoate, have been identified in the biosynthesis of ethylene from methionine in various microorganisms. This highlights its role in fundamental biological processes and its potential application in biotechnological research (Billington, Golding & Primrose, 1979).Enzyme-Immobilized Detoxification

The compound has been used in studies involving enzyme-immobilized beads for the removal of toxic pollutants like dichlorophenol from wastewater. This illustrates its application in developing advanced methods for environmental clean-up and pollution control (Wang et al., 2015).Photoelectrochemical Sensing

Its derivatives have been used in the development of photoelectrochemical sensors, such as in the detection of chlorophenol in water. This showcases its role in analytical chemistry, particularly in the development of sensitive methods for monitoring environmental pollutants (Yan et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O4/c1-17-11(16)9(15)5-8(14)10-6(12)3-2-4-7(10)13/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBPQOTVYIRVAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2695512.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone](/img/structure/B2695519.png)

![N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695523.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2695529.png)

![5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2695533.png)